molecular formula C18H18N2OS B5868228 N-[4-(cyanomethyl)phenyl]-2-[(4-methylbenzyl)thio]acetamide

N-[4-(cyanomethyl)phenyl]-2-[(4-methylbenzyl)thio]acetamide

Cat. No. B5868228
M. Wt: 310.4 g/mol
InChI Key: ADZFIDNQQJEZDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(cyanomethyl)phenyl]-2-[(4-methylbenzyl)thio]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-2-[(4-methylbenzyl)thio]acetamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has also been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-[(4-methylbenzyl)thio]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound may also work by reducing the production of inflammatory cytokines, which are known to play a role in the development of various diseases.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-2-[(4-methylbenzyl)thio]acetamide has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been found to reduce the production of inflammatory cytokines, which can lead to a reduction in inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(cyanomethyl)phenyl]-2-[(4-methylbenzyl)thio]acetamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its potential toxicity, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-[4-(cyanomethyl)phenyl]-2-[(4-methylbenzyl)thio]acetamide. One area of research could focus on identifying the specific enzymes that this compound targets and determining how it inhibits their activity. Additionally, future studies could investigate the potential use of this compound in combination with other drugs to enhance its effectiveness. Finally, more research is needed to determine the long-term effects of this compound on human health, as well as its potential for use in clinical settings.
Conclusion:
In conclusion, N-[4-(cyanomethyl)phenyl]-2-[(4-methylbenzyl)thio]acetamide is a promising chemical compound that has potential applications in various fields. Its ability to inhibit the growth of cancer cells and reduce inflammation make it a valuable tool for scientific research. However, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of N-[4-(cyanomethyl)phenyl]-2-[(4-methylbenzyl)thio]acetamide involves the reaction between 4-(cyanomethyl)benzonitrile and 2-(4-methylbenzylthio)acetic acid in the presence of a catalyst. The resulting product is a white solid with a molecular weight of 357.47 g/mol.

properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-[(4-methylphenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-14-2-4-16(5-3-14)12-22-13-18(21)20-17-8-6-15(7-9-17)10-11-19/h2-9H,10,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZFIDNQQJEZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(=O)NC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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